An In-depth Technical Guide to the Chemical Structure and Properties of 3-Bromo-5-methoxysalicylic Acid
An In-depth Technical Guide to the Chemical Structure and Properties of 3-Bromo-5-methoxysalicylic Acid
A Note on a Scarcely Documented Compound for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and literature for 3-bromo-5-methoxysalicylic acid are notably scarce. This guide has been constructed by leveraging established principles of organic chemistry and drawing inferences from documented, structurally analogous compounds. The proposed synthesis and potential biological activities are therefore hypothetical and intended to serve as a well-grounded starting point for future research.
Introduction: Unveiling a Potential Pharmacophore
Substituted salicylic acids are a cornerstone in medicinal chemistry, with the parent compound, salicylic acid, and its renowned derivative, acetylsalicylic acid, having a profound impact on human health. The therapeutic potential of salicylic acid derivatives is often modulated by the nature and position of substituents on the benzene ring. These modifications can influence a molecule's acidity, lipophilicity, and its ability to interact with biological targets.[1][2] This guide focuses on the chemical structure of 3-bromo-5-methoxysalicylic acid, a compound with potential for further investigation in drug discovery. The strategic placement of a bromine atom, a methoxy group, and the inherent salicylic acid scaffold suggests a molecule with unique electronic and steric properties that could translate into interesting biological activity.
Elucidation of the Chemical Structure
The formal IUPAC name for 3-bromo-5-methoxysalicylic acid is 3-bromo-2-hydroxy-5-methoxybenzoic acid . The core of this molecule is a benzene ring, substituted with four functional groups: a carboxylic acid (-COOH), a hydroxyl (-OH) group ortho to the carboxylic acid, a bromine (-Br) atom at position 3, and a methoxy (-OCH3) group at position 5.
Below is a two-dimensional representation of the 3-bromo-5-methoxysalicylic acid structure.
Caption: 2D Structure of 3-bromo-5-methoxysalicylic acid.
Key Structural Features and Their Implications
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Salicylic Acid Core : The ortho-positioning of the hydroxyl and carboxylic acid groups is the defining feature of a salicylic acid. This arrangement allows for intramolecular hydrogen bonding, which influences the acidity of the phenolic proton and the conformation of the carboxylic acid group. This core structure is known to be crucial for the anti-inflammatory activity of many of its derivatives.[3]
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Bromine Atom at C3 : The introduction of a halogen, such as bromine, can significantly impact a molecule's properties. Bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. Its presence at the C3 position is expected to increase the acidity of the carboxylic acid and the phenolic proton. Halogenation can also enhance lipophilicity, potentially improving membrane permeability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can be important for ligand-receptor binding.[4]
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Methoxy Group at C5 : The methoxy group is an electron-donating group through resonance, which can influence the electron density of the aromatic ring and the reactivity of the molecule. Its presence can also affect the molecule's polarity and ability to form hydrogen bonds.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C8H7BrO4 | Defines the elemental composition. |
| Molecular Weight | 247.05 g/mol | Influences absorption and distribution. |
| XlogP | ~2.3 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| pKa (most acidic) | ~2.5 (Carboxylic Acid) | Determines the ionization state at physiological pH. |
| Hydrogen Bond Donors | 2 | The -OH and -COOH groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 | The oxygen atoms can accept hydrogen bonds. |
Proposed Synthetic Pathway
A plausible synthetic route for 3-bromo-5-methoxysalicylic acid can be designed based on established organic reactions for the synthesis of substituted salicylic acids.[5][6] A potential starting material is 5-methoxysalicylic acid.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 3-bromo-5-methoxysalicylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is protected to prevent side reactions during the subsequent bromination step. Methoxymethyl (MOM) ether is a suitable protecting group.[7]
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Dissolve 5-methoxysalicylic acid in anhydrous diethyl ether under a nitrogen atmosphere.
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Add triethylamine (2.0 equivalents) to the solution.
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Add methoxymethyl chloride (1.5 equivalents) dropwise while stirring at room temperature.
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Stir the reaction mixture for 24 hours.
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Filter the resulting precipitate and concentrate the filtrate to obtain the MOM-protected intermediate.
Step 2: Directed ortho-Bromination
The MOM-protected intermediate is then subjected to bromination. The bromination of salicylic acid derivatives often occurs at the 3 and 5 positions.[8][9]
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Dissolve the MOM-protected intermediate in glacial acetic acid.
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Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture.
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Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into water and treat with a dilute solution of sodium bisulfite to quench excess bromine.
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Collect the precipitated product by filtration.
Step 3: Deprotection of the Phenolic Hydroxyl Group
The final step is the removal of the MOM protecting group to yield the target compound.
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Suspend the brominated intermediate in a mixture of tetrahydrofuran and aqueous hydrochloric acid.
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Heat the mixture at reflux until the deprotection is complete (monitored by TLC).
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Potential Biological Activities and Applications in Drug Development
The biological activity of 3-bromo-5-methoxysalicylic acid has not been reported. However, based on the activities of structurally related compounds, we can hypothesize its potential therapeutic applications.
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Anti-inflammatory Activity : Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. The presence of a halogen at the 5-position has been shown to influence anti-inflammatory activity.[10][11] It is plausible that 3-bromo-5-methoxysalicylic acid could exhibit anti-inflammatory effects.
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Antimicrobial Activity : Halogenated salicylic acids and their derivatives have been investigated for their antimicrobial properties.[3][12] The bromine atom in the target molecule could confer antibacterial or antifungal activity.
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Anticancer Activity : Some halogenated salicylaldehyde derivatives have shown cytotoxicity against human cancer cells, with brominated compounds exhibiting higher cytotoxicity.[13] This suggests that 3-bromo-5-methoxysalicylic acid could be a candidate for anticancer drug discovery.
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Enzyme Inhibition : Salicylic acid and its analogs have been shown to inhibit various enzymes.[14] The specific substitution pattern of 3-bromo-5-methoxysalicylic acid may lead to the inhibition of specific enzymes involved in disease pathways.
Conclusion and Future Directions
3-Bromo-5-methoxysalicylic acid represents an unexplored area in the vast landscape of salicylic acid derivatives. While a lack of direct experimental data necessitates a theoretical and comparative approach, the analysis of its chemical structure suggests a molecule with the potential for interesting biological activities. The proposed synthetic pathway provides a starting point for its chemical synthesis, which would be the first step in validating its predicted properties and exploring its therapeutic potential. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a comprehensive screening for biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
References
Sources
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- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. asianpubs.org [asianpubs.org]
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- 10. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
